molecular formula C11H9F3O3 B1453396 3-Methyl-5-(trifluoromethoxy)cinnamic acid CAS No. 1005378-68-6

3-Methyl-5-(trifluoromethoxy)cinnamic acid

Cat. No.: B1453396
CAS No.: 1005378-68-6
M. Wt: 246.18 g/mol
InChI Key: DJPZRCOZMDWHRL-NSCUHMNNSA-N
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Description

“3-Methyl-5-(trifluoromethoxy)cinnamic acid” is a chemical compound with the CAS number 1005378-68-6 . It has a molecular weight of 246.19 . The IUPAC name for this compound is (2E)-3-[3-methyl-5-(trifluoromethoxy)phenyl]-2-propenoic acid . It is a solid at ambient temperature .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H9F3O3/c1-7-4-8(2-3-10(15)16)6-9(5-7)17-11(12,13)14/h2-6H,1H3,(H,15,16)/b3-2+ . This code provides a standard way to encode the compound’s molecular structure.


Physical and Chemical Properties Analysis

“this compound” is a solid at ambient temperature . It has a molecular weight of 246.19 .

Scientific Research Applications

Catalytic Asymmetric Synthesis

A novel approach in the asymmetric synthesis of chiral glycidic acid derivatives involves the use of cinnamic acid derivatives. This method, involving methyl (2R,3S)-3-(4-methoxyphenyl)glycidate, a key intermediate for diltiazem hydrochloride, demonstrates the utility of cinnamic acid derivatives in synthesizing important pharmaceutical intermediates with high yield and enantioselectivity (Imashiro & Seki, 2004).

Antifungal Activity

Research on Persian leek (Allium ampeloprasum Subsp. Persicum) has led to the identification of cinnamic acid derivatives with potent antifungal properties. These compounds exhibit significant activity against various fungal pathogens, highlighting their potential in developing new antifungal agents (Sadeghi, Zolfaghari, Senatore, & Lanzotti, 2013).

Anticancer Potential

The anticancer potential of cinnamic acid derivatives has been extensively studied, revealing their capability to act as antitumor agents. These compounds have been found to exhibit a wide range of activities against cancer, making them promising candidates for further medicinal research (De, Baltas, & Bedos-Belval, 2011).

Interaction with Proteins

Studies on the interaction between cinnamic acid (CA) and methyl cinnamate (MC) with bovine serum albumin (BSA) provide insights into their therapeutic functions and potential applications in the food industry. These interactions, driven by different thermodynamic processes, contribute to our understanding of how these compounds can be utilized in various biological and industrial applications (Nunes et al., 2017).

Synthesis Techniques

Innovative synthesis techniques involving cinnamic acids, such as oxidative coupling with methyl arenes and deoxofluorination with sulfur tetrafluoride, have been developed. These methods offer new pathways for creating complex molecules, demonstrating the versatility of cinnamic acid derivatives in organic synthesis (Singh, Kumar, & Singh, 2017); (Trofymchuk et al., 2020).

Properties

IUPAC Name

(E)-3-[3-methyl-5-(trifluoromethoxy)phenyl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3O3/c1-7-4-8(2-3-10(15)16)6-9(5-7)17-11(12,13)14/h2-6H,1H3,(H,15,16)/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJPZRCOZMDWHRL-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OC(F)(F)F)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1)OC(F)(F)F)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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